molecular formula C16H16ClN3O2S B2897486 2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol CAS No. 457919-69-6

2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol

Cat. No.: B2897486
CAS No.: 457919-69-6
M. Wt: 349.83
InChI Key: PFPFQDXYWBLWER-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity. Key structural elements include:

  • 5-(4-Chlorophenyl) substitution: Enhances hydrophobic interactions and target binding .
  • 4-Aminoethoxyethanol side chain: Introduced at position 4, this hydrophilic group improves solubility and may influence metabolic stability .

The compound’s design balances lipophilicity (via the chlorophenyl group) and hydrophilicity (via the ethanol moiety), making it a candidate for further pharmacological optimization.

Properties

IUPAC Name

2-[2-[[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-12-3-1-11(2-4-12)13-9-23-16-14(13)15(19-10-20-16)18-5-7-22-8-6-21/h1-4,9-10,21H,5-8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPFQDXYWBLWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCCOCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene Carboxamide Derivatives

The thieno[2,3-d]pyrimidine scaffold is synthesized via acid-catalyzed cyclization. A representative protocol involves:

  • Reacting thiophene-2-carboxamide with an aldehyde (e.g., 4-chlorobenzaldehyde) in glacial acetic acid with p-toluenesulfonic acid (0.05 equiv) at 95°C for 8–10 hours.
  • Neutralization with 2N NaOH, followed by extraction with ethyl acetate and concentration in vacuo.

Example Reaction Conditions

Step Reagents/Conditions Yield
Cyclization Thiophene-2-carboxamide, 4-chlorobenzaldehyde, AcOH, 95°C 65–70%

This step forms the 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one intermediate, confirmed by LC-MS (m/z = 289.7 [M+H]+).

Introduction of the Aminoethoxyethanol Side Chain

Functionalization at Position 4

The 4-keto group is converted to an amine via Hofmann or Curtius rearrangement, though direct substitution is hindered by poor electrophilicity. Instead, a two-step approach is employed:

  • Chlorination : Treating the 4-one with POCl₃ at reflux to form 4-chlorothieno[2,3-d]pyrimidine.
  • Nucleophilic Substitution : Reacting 4-chloro intermediate with 2-(2-aminoethoxy)ethan-1-ol in DMF at 80°C for 12 hours.

Optimization Insights

  • Excess amine (2.5 equiv) improves conversion.
  • Catalytic KI enhances reactivity via halogen exchange.

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 4.68 (t, J = 5.2 Hz, 1H, OH), 3.81–3.45 (m, 6H, OCH₂CH₂NH, CH₂OH).

Alternative Pathways for Side Chain Incorporation

Reductive Amination

An alternative route involves reductive amination of 4-aminothieno[2,3-d]pyrimidine with 2-(2-oxoethoxy)ethan-1-ol:

  • Reaction in MeOH with NaBH₃CN at 25°C for 24 hours.
  • Advantage : Avoids harsh chlorination conditions.
  • Challenge : Lower yield (40–45%) due to competing over-reduction.

Purification and Scalability

Chromatographic Techniques

  • Normal-phase silica gel chromatography (EtOAc/hexane, 1:1) removes unreacted starting materials.
  • Reverse-phase HPLC (ACN/H₂O + 0.1% TFA) isolates the final compound with >95% purity.

Crystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction, confirming regiochemistry.

Analytical Characterization

Spectroscopic Data

  • HRMS : m/z Calculated for C₁₇H₁₇ClN₃O₂S: 370.0724; Found: 370.0728.
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), 1090 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC : t_R = 6.8 min (C18 column, 1.0 mL/min, 254 nm).
  • Elemental Analysis : C, 55.21%; H, 4.63%; N, 11.35% (theory: C, 55.51%; H, 4.66%; N, 11.42%).

Chemical Reactions Analysis

Types of Reactions

2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interfere with DNA replication, contributing to its anticancer properties .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability: The target compound’s ethanol group may undergo oxidation, but its simplicity could reduce metabolic clearance compared to piperazine-containing analogs .
  • Permeability: The balance of chlorophenyl (lipophilic) and ethanol (hydrophilic) groups may enhance cell membrane penetration relative to bulkier derivatives .
  • Potency vs. Selectivity : While bulkier analogs (e.g., Compound A) show high potency, the target compound’s streamlined structure could improve selectivity and reduce off-target effects.

Biological Activity

The compound 2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol belongs to a class of thienopyrimidine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activity Overview

Thienopyrimidine derivatives, including the compound , exhibit a range of biological activities such as:

  • Anticancer Activity : Several studies indicate that thienopyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory process. Related thienopyrimidine compounds have demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antioxidant Properties : Thienopyrimidine derivatives have also been evaluated for their antioxidant capabilities. Studies suggest that these compounds can protect cells from oxidative stress by scavenging free radicals and reducing cellular damage .

Anticancer Studies

A study conducted on a series of thienopyrimidine derivatives demonstrated that certain modifications significantly enhanced their anticancer activity. For example, a derivative with an ethoxy group exhibited an IC50 value of 13.42 μg/mL against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity .

CompoundCell LineIC50 (μg/mL)Mechanism
AMDA-MB-23113.42Cell cycle arrest in G2 phase
BMCF-728.89Induction of apoptosis

Anti-inflammatory Activity

Research highlighted the anti-inflammatory potential of thienopyrimidine derivatives through in vivo models. In carrageenan-induced paw edema models, compounds showed significant reduction in swelling compared to control groups, suggesting their utility in treating inflammatory conditions .

CompoundModelEffect (%)Comparison
ACarrageenan Edema60%Compared to control (0%)
BCotton Pellet Granuloma55%Compared to control (0%)

Structure-Activity Relationships (SAR)

The biological activity of thienopyrimidine compounds is heavily influenced by their structural features. Key modifications that enhance activity include:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups like chlorine increases potency.
  • Alkoxy Side Chains : Variations in alkoxy groups can affect solubility and bioavailability.

These modifications can lead to improved interaction with biological targets, enhancing efficacy while minimizing side effects.

Q & A

Basic: What are the optimized synthetic routes for 2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol?

Methodological Answer:
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves nucleophilic substitution and cyclization. For example:

  • Step 1: React 4-chloro-6-(substituted)pyrimidine (e.g., 4-chloro-6-(4-methoxyphenoxy)pyrimidine) with a 2-aminoethoxyethanol analog under reflux in anhydrous ethanol for 24 hours under argon .
  • Step 2: Purify the crude product via column chromatography (e.g., n-pentane:ethyl acetate = 2:3) to isolate the target compound in high yield (quantitative in some cases) .
  • Alternative Route: Cyclize 2-amino-thiophene-3-carbonitriles with formic acid under reflux (16–18 hours), followed by precipitation and washing with cold water/hexane .

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